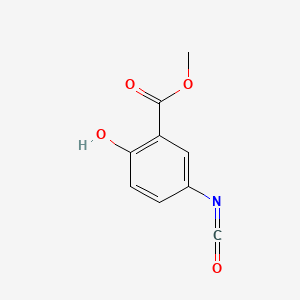

Methyl 2-hydroxy-5-isocyanatobenzoate

Description

Methyl 2-hydroxy-5-isocyanatobenzoate is an aromatic ester derivative featuring a hydroxyl group at the 2-position and an isocyanate functional group at the 5-position of the benzene ring. Its molecular formula is C₉H₇NO₄, with a molecular weight of 193.16 g/mol. The compound’s structure combines the reactivity of the isocyanate group (–NCO) with the ester functionality (–COOCH₃), making it a versatile intermediate in organic synthesis, particularly in the production of ureas, carbamates, and polymers. The hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding interactions.

Properties

CAS No. |

150129-34-3 |

|---|---|

Molecular Formula |

C9H7NO4 |

Molecular Weight |

193.158 |

IUPAC Name |

methyl 2-hydroxy-5-isocyanatobenzoate |

InChI |

InChI=1S/C9H7NO4/c1-14-9(13)7-4-6(10-5-11)2-3-8(7)12/h2-4,12H,1H3 |

InChI Key |

HYYJQQKCQAYBEY-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)N=C=O)O |

Synonyms |

Benzoic acid, 2-hydroxy-5-isocyanato-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-hydroxy-5-isocyanatobenzoate, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects : Compared to Methyl salicylate (a simple hydroxylated ester), the isocyanate group in this compound introduces significant electrophilicity, necessitating stringent handling to avoid hydrolysis or unintended reactions with nucleophiles (e.g., water, alcohols) .

Research Findings and Functional Group Analysis

Reactivity of the Isocyanate Group

- The –NCO group reacts readily with alcohols, amines, and water to form carbamates, ureas, and unstable carbamic acids, respectively. This contrasts with the inertness of Methyl salicylate’s ester group under mild conditions .

- Hexamethylene diisocyanate’s dual –NCO groups enable polyurethane formation, whereas this compound’s single –NCO limits it to linear polymers or small-molecule conjugates .

Hydroxyl Group Influence

- The –OH group at the 2-position enhances solubility in polar solvents (e.g., methanol, acetone) compared to non-hydroxylated esters. This property is critical in chromatographic purification, as evidenced by resin acid methyl esters in gas chromatography (e.g., sandaracopimaric acid methyl ester) .

Handling and Stability

- Like Methyl Isothiocyanate, this compound is likely incompatible with strong acids, bases, and oxidizers due to –NCO reactivity. Storage under anhydrous conditions and inert atmospheres is advised .

Limitations and Data Gaps

- Physical Properties : Specific data on melting point, boiling point, and solubility of this compound are absent in the provided evidence. These could be extrapolated from analogs like Ethyl 2-hydroxy-5-isocyanatobenzoate .

- Toxicity: While Hexamethylene diisocyanate is a known respiratory irritant , the hazards of this compound remain uncharacterized in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.